Epicholesterol acetate

Description

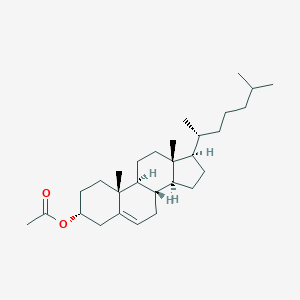

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022401 | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cholesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360 °C (decomposes) | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.171 mm Hg at 149 °C | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or faintly yellow pearly granules or crystals | |

CAS No. |

57-88-5, 22243-67-0 | |

| Record name | Cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol [BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the structure of epicholesterol acetate

An In-depth Technical Guide to the Structure of Epicholesterol Acetate

Abstract

This compound is a pivotal molecule in biophysical and biomedical research, serving as a critical stereoisomeric control for its natural counterpart, cholesterol. This guide delineates the precise molecular structure of this compound, emphasizing the stereochemical nuances that differentiate it from cholesterol acetate. We will explore its core steroid framework, the defining alpha-configuration of the C-3 acetate group, and the consequential impact on its physicochemical properties and biological interactions. This document provides a foundational understanding for researchers leveraging this compound to dissect the specific roles of cholesterol in complex biological systems, particularly in membrane dynamics and protein function.

The Steroid Nucleus: A Conserved Architecture

At the heart of this compound lies the rigid, tetracyclic steroid nucleus known as the cyclopenta[a]phenanthrene ring system. This fundamental scaffold consists of three six-membered cyclohexane rings (labeled A, B, and C) and one five-membered cyclopentane ring (D). This core structure, shared with all sterols, imparts a largely planar and hydrophobic character to the molecule. Appended to this nucleus are two axial methyl groups at the C-10 and C-13 positions and a flexible eight-carbon isoprenoid side chain at C-17, which contributes significantly to the molecule's lipophilicity.

The Defining Feature: Stereochemistry at the C-3 Position

The critical distinction between cholesterol and epicholesterol, and by extension their acetate derivatives, arises from the stereochemistry at the C-3 position of the A-ring. This single point of difference defines them as epimers.

-

Cholesterol : In native cholesterol, the hydroxyl (-OH) group at C-3 is in the beta (β) configuration . This orientation is described as equatorial with respect to the chair conformation of the A-ring, projecting "upwards" from the plane of the steroid nucleus.

-

Epicholesterol : In epicholesterol, the hydroxyl group at C-3 is in the alpha (α) configuration . This orientation is axial, projecting "downwards" from the ring plane.[1]

This seemingly subtle inversion has profound consequences. The equatorial hydroxyl group of cholesterol allows for smooth insertion into lipid membranes and facilitates specific hydrogen-bonding interactions. The axial orientation in epicholesterol alters the molecule's effective cross-sectional area and its capacity for these interactions, making it a valuable tool for investigating the stereospecific requirements of cholesterol in biological membranes.[1][2][3]

Sources

Epicholesterol Acetate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the chemical properties, synthesis, and characterization of epicholesterol acetate, a significant stereoisomer of cholesteryl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural distinctions that differentiate this compound from its more common counterpart and outlines the practical methodologies for its synthesis and analysis.

Introduction: The Significance of Stereochemistry at C-3

This compound, formally known as (3α)-cholest-5-en-3-yl acetate, is a diastereomer of the ubiquitous cholesteryl acetate. The defining structural feature of this compound is the α-configuration of the acetate group at the C-3 position of the sterol backbone, in contrast to the β-configuration found in cholesteryl acetate. This seemingly subtle stereochemical inversion profoundly impacts the molecule's three-dimensional structure and, consequently, its interactions within biological systems and its physicochemical properties. Understanding these differences is paramount for researchers investigating sterol metabolism, membrane biophysics, and the development of sterol-based therapeutics.

Synthesis of this compound: A Stereochemical Inversion Approach

The synthesis of this compound from cholesterol is a classic example of a stereospecific reaction sequence involving the inversion of a chiral center. The most common and effective method proceeds through a two-step process: mesylation of the cholesterol's 3β-hydroxyl group to create a good leaving group, followed by a nucleophilic substitution (SN2) reaction with an acetate salt, which results in the inversion of stereochemistry at the C-3 position.

A facile and established procedure for this transformation involves the conversion of cholesterol to cholesteryl mesylate, which is then treated with cesium acetate and a crown ether in a suitable solvent.[1]

Experimental Protocol: Synthesis of this compound from Cholesterol

This protocol outlines a laboratory-scale synthesis of this compound.

Step 1: Mesylation of Cholesterol

-

In a round-bottom flask, dissolve cholesterol in anhydrous pyridine.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cholesteryl mesylate.

Step 2: SN2 Acetylation with Stereochemical Inversion

-

Dissolve the crude cholesteryl mesylate in toluene.

-

Add cesium acetate and 18-crown-6 to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification of this compound

-

The crude this compound can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the steroidal backbone and the acetate group. A key diagnostic signal is the multiplet corresponding to the proton at C-3. Due to the axial orientation of this proton in the α-epimer, it is expected to appear at a different chemical shift and with a different coupling pattern compared to the equatorial C-3 proton in cholesteryl acetate (which typically appears around 4.60 ppm). [2]The acetate methyl protons will present as a sharp singlet, likely in the region of 2.0-2.1 ppm.

¹³C NMR: The carbon NMR spectrum provides a detailed fingerprint of the carbon skeleton. The chemical shift of the C-3 carbon will be significantly influenced by the α-orientation of the acetate group. For comparison, the C-3 carbon in cholesteryl acetate resonates at approximately 74.01 ppm. [2]The carbonyl carbon of the acetate group is expected to appear in the downfield region, around 170 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 428. A prominent fragmentation pattern for sterol acetates is the loss of the acetyl group as acetic acid (60 Da), leading to a significant fragment ion at m/z 368. [3]Further fragmentation of the sterol backbone can also be observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong carbonyl (C=O) stretching vibration from the acetate group is expected around 1735 cm⁻¹. The C-O stretching vibrations of the ester linkage will appear in the 1250-1000 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations from the steroid nucleus and the acetate methyl group.

Chemical Reactivity and Applications

The primary reactive sites of this compound are the ester linkage and the C=C double bond in the B-ring of the steroid nucleus.

-

Hydrolysis: The acetate group can be hydrolyzed under basic or acidic conditions to yield epicholesterol.

-

Reactions at the Double Bond: The C-5 double bond can undergo various addition reactions, such as hydrogenation or halogenation, similar to other unsaturated sterols.

The distinct stereochemistry of this compound makes it an invaluable tool in biophysical research, particularly for investigating the specific roles of cholesterol's orientation in membrane structure and function. It is often used as a negative control in studies where the specific 3β-hydroxyl group of cholesterol is hypothesized to be crucial for molecular interactions.

Conclusion

This compound, with its unique 3α-acetate configuration, presents a fascinating case study in the importance of stereochemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. Armed with this technical knowledge, researchers are better equipped to utilize this important molecule in their investigations into the complex world of sterol biology and biochemistry.

References

- Yan, J. S., & Bittman, R. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160–162. [Link]

- Pelillo, M., Gallina, A., & Lercker, G. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275–1279. [Link]

- University of Potsdam. (n.d.). 2D Assignment of cholesteryl acetate.

- Global Substance Registration System. (n.d.). This compound.

Sources

epicholesterol acetate physical properties

An In-depth Technical Guide to the Physical Properties of Epicholesterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Epimer

This compound, systematically known as cholest-5-en-3α-ol acetate, is a pivotal stereoisomer of the more commonly encountered cholesteryl acetate (the 3β epimer).[1] As diastereomers, these molecules share the same molecular formula (C₂₉H₄₈O₂) and constitution but differ in the three-dimensional arrangement of atoms at a single chiral center.[2][3] The defining distinction lies at the C-3 position of the steroid's A-ring: in this compound, the acetoxy group projects below the plane of the ring in an axial (α) configuration, whereas in cholesteryl acetate, it occupies an equatorial (β) position.[1]

This seemingly subtle variation in stereochemistry can impart significant differences in physical properties and biological interactions, stemming from altered molecular shape, polarity, and crystal packing capabilities.[3] This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and field-proven insights into its characterization.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [4] |

| Synonyms | 3α-Acetoxycholest-5-ene, Epicholesteryl Acetate | [4] |

| CAS Number | 1059-85-4 | [4] |

| Molecular Formula | C₂₉H₄₈O₂ | [2] |

| Molecular Weight | 428.69 g/mol | [2] |

| InChIKey | XUGISPSHIFXEHZ-GPJXBBLFSA-N |[4] |

Synthesis and Structural Confirmation

The most common laboratory synthesis of this compound begins with its readily available epimer, cholesterol. The process involves a stereochemical inversion at the C-3 position. A facile and widely cited method involves converting cholesterol to cholesteryl mesylate, which is then treated with a nucleophile like cesium acetate.[5] The acetate attacks from the opposite face, resulting in the inversion of stereochemistry to yield the 3α-acetate product.

Sources

An In-depth Technical Guide to Epicholesterol Acetate (CAS No. 1059-85-4)

For researchers, scientists, and drug development professionals, precision in molecular tools is paramount. Epicholesterol acetate, the C-3 epimer of cholesteryl acetate, represents more than a mere structural curiosity. It is a critical probe for dissecting the stereospecific requirements of sterol interactions within biological and pharmaceutical systems. Its utility lies in providing a direct comparative counterpart to the naturally abundant cholesterol, enabling the elucidation of structure-function relationships that govern membrane dynamics, cellular signaling, and the performance of lipid-based drug delivery vehicles.

This guide provides a comprehensive overview of this compound, from its chemical synthesis and purification to its analytical characterization and key applications. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Identity and Physicochemical Properties

This compound is a derivative of epicholesterol, where the hydroxyl group at the C-3 position of the steroid nucleus is in the axial (α) configuration, as opposed to the equatorial (β) configuration found in cholesterol. This seemingly minor stereochemical inversion has profound implications for its molecular geometry and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

| Molecular Formula | C₂₉H₄₈O₂ | [1][2] |

| Molecular Weight | 428.7 g/mol | [1] |

| Appearance | White or faintly yellow solid; may appear as a colorless to pale yellow liquid | [3][4] |

| Solubility | Soluble in organic solvents like ethanol and chloroform. | [3] |

| InChIKey | XUGISPSHIFXEHZ-GPJXBBLFSA-N | [1] |

Synthesis and Purification: A Stereocontrolled Approach

The most effective synthesis of this compound begins with its natural counterpart, cholesterol. The core of the synthesis is a stereochemical inversion at the C-3 position. A well-established method involves a Walden inversion, a type of Sₙ2 reaction, which guarantees the desired 3α-configuration.[5]

The Causality of the Synthetic Pathway

The chosen pathway proceeds in two key stages: mesylation followed by nucleophilic substitution.

-

Mesylation of Cholesterol: Cholesterol's 3β-hydroxyl group is a poor leaving group. To facilitate its displacement, it is first converted into a good leaving group, a mesylate (-OMs). Methanesulfonyl chloride (MsCl) is used for this purpose. The reaction is typically run in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl byproduct.

-

Sₙ2 Inversion with Cesium Acetate: The cholesteryl mesylate is then treated with an acetate source to introduce the desired functional group. The key to this step is the Sₙ2 mechanism, which proceeds with an inversion of stereochemistry. Cesium acetate (CsOAc) is an excellent nucleophile for this purpose. The reaction's efficacy is enhanced by using 18-crown-6, a phase-transfer catalyst that complexes the cesium cation, making the acetate anion "naked" and highly nucleophilic.[5] This ensures a clean inversion to the 3α-acetate configuration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for sterol inversion.[5][6]

-

Mesylation:

-

Dissolve cholesterol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cholesteryl mesylate.

-

-

Acetate Displacement (Walden Inversion):

-

To a solution of the crude cholesteryl mesylate (1 equivalent) in refluxing toluene, add cesium acetate (1.5 equivalents) and 18-crown-6 (0.1 equivalents).

-

Reflux the mixture for 6-12 hours, monitoring by TLC for the disappearance of the mesylate and the appearance of a new, less polar spot corresponding to this compound.

-

Cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

-

Detailed Experimental Protocol: Purification by Preparative TLC

Preparative TLC is a highly effective method for purifying small to medium scale (10-100 mg) reactions.[7][8]

-

Preparation: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

-

Loading: Using a capillary tube or syringe, carefully apply the concentrated solution as a thin, uniform line onto the origin of a preparative TLC plate (e.g., 20x20 cm, 1000 µm silica gel). Allow the solvent to evaporate completely between applications.

-

Development: Place the plate in a developing chamber containing an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 9:1 v/v). The ideal system should provide a good separation between the product and any impurities, with an Rf value for the product of approximately 0.2-0.3.

-

Visualization: After development, visualize the separated bands under a UV lamp (if the compound is UV-active) or by staining (e.g., potassium permanganate). Mark the band corresponding to the product.

-

Extraction: Carefully scrape the silica containing the product band from the glass plate using a clean razor blade or spatula.[7][9]

-

Elution: Place the collected silica in a small fritted funnel or a pipette plugged with cotton wool. Elute the product from the silica using a polar solvent in which the product is highly soluble (e.g., 100% ethyl acetate).[8]

-

Isolation: Collect the filtrate and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of chromatographic and spectroscopic techniques is employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of sterol acetates and confirming molecular weight.[10]

-

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like chloroform or ethyl acetate.

-

Injection: Inject 1 µL into a GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 700.

-

-

-

Expected Results: A single major peak should be observed in the chromatogram, indicating high purity. The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 428.7, along with characteristic fragmentation patterns for the sterol backbone and loss of the acetate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the stereochemical inversion at C-3. The chemical shift and multiplicity of the C-3 proton are diagnostic. The data for cholesteryl acetate provides an excellent reference point.[13]

-

Protocol:

-

Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected Key Resonances:

-

¹H NMR: The most critical signal is the proton at the C-3 position (H-3). In cholesteryl acetate (3β), this equatorial proton appears as a broad multiplet around 4.60 ppm.[13] For this compound (3α), this axial proton is expected to be shifted and exhibit a different coupling pattern, typically appearing as a narrower multiplet due to smaller axial-equatorial and equatorial-equatorial coupling constants.

-

¹³C NMR: The C-3 carbon will also show a characteristic shift. The carbonyl carbon of the acetate group will appear around 170 ppm, and the methyl of the acetate will be around 21 ppm.[13]

-

Table 2: Comparison of Diagnostic NMR Shifts

| Position | Cholesteryl Acetate (3β) | This compound (3α) (Predicted) | Rationale for Difference |

| H-3 | ~4.60 ppm (multiplet)[13] | Shifted, narrower multiplet | Change from equatorial to axial position alters the magnetic environment and coupling constants. |

| C-3 | ~74.0 ppm | Shifted due to stereochemical change | The γ-gauche effect will alter the chemical shift of C-3 and adjacent carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

-

Expected Peaks:

-

~1735 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

-

~1240 cm⁻¹: A strong C-O stretching vibration from the acetate group.

-

~2850-2960 cm⁻¹: C-H stretching vibrations from the sterol backbone.

-

Applications in Scientific Research

The primary value of this compound is as a stereochemical control for its natural epimer, cholesterol, and its acetate derivative.

Probing Sterol-Lipid Interactions in Membrane Science

Cholesterol is a crucial modulator of cell membrane fluidity and organization.[14][15] Its rigid structure and specific orientation—with the 3β-hydroxyl group near the aqueous interface—are key to its function. Molecular dynamics simulations have shown that epicholesterol, due to its 3α-hydroxyl, orients differently and is less effective at ordering and condensing lipid bilayers compared to cholesterol.[16][17]

This compound allows researchers to investigate how acylating this inverted hydroxyl group affects membrane interactions. As the acetate ester is more hydrophobic than a hydroxyl group, it will partition deeper into the membrane core. This makes it an ideal tool for studying:

-

The role of the C-3 position in anchoring sterols within the bilayer.

-

The stereospecific requirements for the formation of lipid rafts and other membrane microdomains.[14]

-

The impact of sterol structure on membrane permeability and protein function.

Caption: Differential orientation of sterol epimers in a lipid bilayer.

Innovations in Drug Delivery Systems

Cholesterol and its derivatives are fundamental components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[18][19] They are incorporated to enhance carrier stability, reduce drug leakage, and modulate release profiles.[18]

This compound offers a novel building block for creating next-generation drug carriers. By replacing cholesteryl acetate with its epimer, researchers can systematically investigate how sterol stereochemistry impacts:

-

Nanoparticle Morphology and Stability: Recent studies have shown that modifying the sterol component can induce polymorphic shapes in lipid nanoparticles, which may enhance cellular uptake.[20]

-

Drug Encapsulation and Release Kinetics: The packing of lipids within a nanoparticle is highly dependent on molecular geometry. The axial acetate of this compound could alter this packing, leading to different drug loading capacities and release rates.[21]

-

Cellular Interaction and Endosomal Escape: The surface characteristics of a nanoparticle influence its interaction with cells. The unique presentation of the this compound molecule at the nanoparticle surface could lead to altered cellular uptake and trafficking, potentially improving endosomal escape and therapeutic efficacy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like epicholesterol and cholesteryl acetate provide reliable guidance.[17][22][23][24]

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[22]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[23]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[17] Stable under normal conditions.

References

- PubChem.

- Yan, J. S., & Bittman, R. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160–162. [Link]

- Grandisson, Y., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 28(4), 1614. [Link]

- Giera, M., et al. (2019). A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. Nature Protocols, 14(9), 2649–2671. [Link]

- American Oil Chemists' Society. (2019). Gas Chromatographic Analysis of Plant Sterols. [Link]

- FDA Global Substance Registration System (GSRS).

- University of Rochester, Department of Chemistry. How To: Run a Prep TLC. [Link]

- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical Journal, 84(3), 1818–1826. [Link]

- PubChem. Epicholesterol | C27H46O | CID 5283629. [Link]

- Trindade, M., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6296. [Link]

- Mondal, D., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical Journal, 114(4), 813–824. [Link]

- University of the West Indies.

- YouTube.

- Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. [Link]

- Physical Chemistry Chemical Physics.

- ResearchGate.

- ResearchGate. 1H-NMR (A) and 13C-NMR (B) of end product. [Link]

- Sabnis, S., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.

- Mbese, Z., et al. (2018). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 23(7), 1735. [Link]

- Soubias, O., et al. (2023). Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRs: Challenges and Future Perspectives. International Journal of Molecular Sciences, 24(13), 10833. [Link]

- Pokorna, S., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. International Journal of Molecular Sciences, 24(6), 5345. [Link]

- Gosecka, M., et al. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. International Journal of Molecular Sciences, 22(16), 8684. [Link]

- Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simul

- Zhang, Z., & Feng, S. S. (2005). Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres.

- Hellman, L., et al. (1954). CHOLESTEROL SYNTHESIS FROM C14—ACETATE IN MAN.

- YouTube.

Sources

- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. How To [chem.rochester.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 14. Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRsChallenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. echemi.com [echemi.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Molecular Weight of Epicholesterol Acetate

This guide provides a comprehensive technical overview of the molecular weight of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple numerical values to explore the theoretical basis, experimental verification, and the practical implications of this fundamental chemical property.

Introduction: The Significance of a Precise Molecular Weight

This compound, the 3α-acetyl ester of epicholesterol, is a sterol derivative whose utility in various research contexts—from a synthetic intermediate to a component in lipid studies—demands rigorous characterization. Its molecular weight is not merely a number; it is a cornerstone of its identity. Accurate knowledge of this value is critical for:

-

Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions and formulations.

-

Compound Identification: Confirming the identity and purity of synthesized or isolated material.

-

Analytical Method Development: Calibrating instruments and interpreting data from techniques like mass spectrometry.

-

Regulatory Compliance: Providing essential data for substance registration and quality control.

This document will detail the theoretical calculation of this compound's molecular weight and provide validated experimental protocols for its empirical determination.

Theoretical Molecular Weight: An Elemental Breakdown

The foundation of a molecule's weight lies in its atomic composition. The molecular formula for this compound is C₂₉H₄₈O₂ .[1][2][3] This formula is the basis for calculating both its average molecular weight and its monoisotopic mass, two distinct values relevant in different scientific contexts.

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is most relevant for macroscopic properties and bulk material calculations.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry.

The calculation is broken down in the table below.

| Element | Count | Average Atomic Weight (Da) | Total Average Weight (Da) | Most Abundant Isotope Mass (Da) | Total Monoisotopic Mass (Da) |

| Carbon (C) | 29 | 12.011 | 348.319 | 12.00000 | 348.00000 |

| Hydrogen (H) | 48 | 1.008 | 48.384 | 1.00783 | 48.37584 |

| Oxygen (O) | 2 | 15.999 | 31.998 | 15.99491 | 31.98982 |

| Total | 428.701 | 428.36566 |

Summary of Theoretical Values:

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₂ | [1][2][3] |

| Average Molecular Weight | 428.69 g/mol , 428.7 g/mol | [1][2] |

| Monoisotopic Mass | 428.365430770 Da | [1] |

| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

Experimental Verification: Protocols and Rationale

While theoretical calculations provide a precise expected value, empirical measurement is essential for confirming a sample's identity and purity. Mass spectrometry (MS) is the definitive technique for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a crucial tool for structural validation that supports the molecular formula.

Mass Spectrometry (MS) Analysis

MS is the gold standard for molecular weight determination due to its exceptional sensitivity and accuracy. However, the analysis of sterol esters like this compound presents challenges, namely their hydrophobicity and poor ionization efficiency.[4] The choice of methodology is therefore critical for obtaining reliable data.

Below is a generalized workflow for MS-based molecular weight determination.

Caption: General workflow for MS-based molecular weight determination.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is highly suitable for analyzing sterol esters directly from lipid extracts and is compatible with high-throughput lipidomics strategies.[4] Electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for identifying the molecular ion.

Causality and Experimental Choices:

-

Why Reverse-Phase LC? The hydrophobic nature of this compound makes it well-suited for separation on a C18 or similar reverse-phase column, which separates molecules based on their hydrophobicity.

-

Why ESI in Positive Mode? While sterol esters have poor ionization efficiency, they readily form adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[5][6] Detecting these adducts is a reliable way to determine the mass of the parent molecule.

-

Why Tandem MS (MS/MS)? Fragmenting the isolated molecular ion adduct (e.g., [M+NH₄]⁺) provides structural confirmation. The loss of the acetate group or water is a characteristic fragmentation pattern for such molecules.

Step-by-Step Methodology:

-

Sample Preparation:

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Run a linear gradient from 30% B to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

-

MS Detection (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Scan Mode: Full scan from m/z 300-1200 to identify the parent ion.

-

Expected Ion: Look for the ammonium adduct at m/z 446.4 ([C₂₉H₄₈O₂ + NH₄]⁺).

-

Tandem MS (MS/MS): Isolate the m/z 446.4 precursor ion and fragment it. A characteristic product ion would correspond to the loss of ammonia and the neutral sterol core.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7][8] It often provides clear, reproducible fragmentation patterns that are useful for structural confirmation.

Causality and Experimental Choices:

-

Why GC-MS? GC offers excellent chromatographic resolution for sterols. Electron Ionization (EI) at 70 eV creates a library-searchable fragmentation pattern, providing a high degree of confidence in compound identification.

-

Why Derivatization (Optional but Recommended)? While some sterol esters can be analyzed directly, derivatization with a silylating agent (e.g., BSTFA) can improve thermal stability and chromatographic peak shape. However, for molecular weight determination, direct analysis is often preferred to observe the molecular ion.

-

Why Electron Ionization (EI)? EI is a high-energy ionization technique that causes extensive fragmentation. While this can make the molecular ion peak (M⁺·) weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a molecular fingerprint.

Step-by-Step Methodology:

-

Sample Preparation:

-

Extract lipids as described for LC-MS.

-

Ensure the sample is completely dry and solvent-free.

-

Reconstitute in a volatile solvent like hexane or ethyl acetate.

-

-

GC Separation:

-

Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless injection at 280°C.

-

Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

-

MS Detection (EI Mode):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan from m/z 50-600.

-

Data Analysis: Look for the molecular ion peak (M⁺·) at m/z 428.4. Analyze the fragmentation pattern, expecting to see characteristic losses, such as the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 368/369, corresponding to the epicholesterol core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS directly measures the mass-to-charge ratio, NMR validates the underlying atomic structure and connectivity, thus indirectly confirming the molecular formula and, by extension, the molecular weight. For a molecule like this compound, both ¹H and ¹³C NMR are invaluable.[9][10]

Sources

- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [drugfuture.com]

- 4. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 10. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]

Epicholesterol vs. Epicholesterol Acetate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and applications of epicholesterol and its acetylated counterpart, providing researchers, scientists, and drug development professionals with a critical understanding of these pivotal stereoisomers.

Introduction: The Significance of Stereochemistry at C-3

In the realm of steroid chemistry, subtle variations in stereochemistry can lead to profound differences in physical properties, chemical reactivity, and biological activity. This guide delves into the core distinctions between epicholesterol and epicholesterol acetate, two molecules that, while structurally similar, offer unique characteristics valuable to the discerning researcher. Epicholesterol, the 3α-hydroxy epimer of cholesterol, stands in contrast to the more abundant 3β-hydroxy cholesterol.[1] The axial orientation of its hydroxyl group imparts distinct properties that are further modulated by its conversion to this compound. This document serves as a technical resource, elucidating the nuances of these compounds from their fundamental properties to their practical applications in the laboratory and beyond.

Physicochemical Properties: A Tale of Two Functional Groups

The primary difference between epicholesterol and this compound lies in the functional group at the C-3 position: a hydroxyl group in the former and an acetate ester in the latter. This seemingly minor alteration has significant consequences for their physical properties.

| Property | Epicholesterol | This compound |

| Molecular Formula | C₂₇H₄₆O[2] | C₂₉H₄₈O₂[3] |

| Molecular Weight | 386.65 g/mol [4] | 428.69 g/mol [5] |

| Melting Point | 145.0 °C[4] | Data not readily available; expected to be lower than epicholesterol |

| Boiling Point | 480.6 °C at 760 mmHg[4] | Data not readily available; expected to be higher than epicholesterol |

| Appearance | White crystalline solid[4] | Typically a colorless to pale yellow liquid or solid[6] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; less soluble in water. | Soluble in organic solvents like ethanol and chloroform; even less soluble in water than epicholesterol due to increased hydrophobicity.[6] |

The presence of the hydroxyl group in epicholesterol allows for hydrogen bonding, contributing to its higher melting point compared to its acetylated form. Conversely, the larger, more nonpolar acetate group in this compound increases its molecular weight and van der Waals forces, which is expected to result in a higher boiling point. The increased hydrophobic character of the acetate ester also renders this compound less soluble in polar solvents like water compared to epicholesterol.[7]

Synthesis and Chemical Reactivity: The Interplay of the 3α-Group

The chemical behavior of epicholesterol and its acetate is largely dictated by the nature and stereochemistry of the C-3 substituent. The axial 3α-hydroxyl group of epicholesterol is sterically hindered compared to the equatorial 3β-hydroxyl of cholesterol, which can influence its reactivity in esterification reactions.[8] However, it remains a nucleophilic alcohol capable of undergoing typical reactions such as acetylation.

The acetate group in this compound, on the other hand, serves as a protecting group for the 3α-hydroxyl function.[9] This is particularly useful in multi-step syntheses where reactions targeting other parts of the steroid molecule would be incompatible with a free hydroxyl group. The acetate can be readily removed under basic conditions to regenerate the parent alcohol.

Synthesis of this compound from Epicholesterol

The acetylation of epicholesterol is a standard esterification reaction. The protocol below provides a general yet robust method for this conversion.

Experimental Protocol: Acetylation of Epicholesterol

Objective: To convert the 3α-hydroxyl group of epicholesterol to an acetate ester.

Materials:

-

Epicholesterol

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or other suitable aprotic solvent)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve epicholesterol (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.5-2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of Epicholesterol from this compound (Hydrolysis)

The deprotection of this compound to yield epicholesterol is typically achieved through base-catalyzed hydrolysis (saponification).

Experimental Protocol: Hydrolysis of this compound

Objective: To hydrolyze the acetate ester of this compound to regenerate the 3α-hydroxyl group.

Materials:

-

This compound

-

Methanol or ethanol

-

Potassium hydroxide or sodium hydroxide solution (e.g., 10% in water)

-

Dichloromethane or diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Add the potassium hydroxide or sodium hydroxide solution to the flask.

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the bulk of the alcohol solvent using a rotary evaporator.

-

Add water to the residue and extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude epicholesterol.

-

Purify the crude product by recrystallization or column chromatography on silica gel if necessary.

Analytical Characterization: Differentiating the Epimers

Distinguishing between epicholesterol and this compound, as well as from their 3β-counterparts, requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of these steroids. The chemical shifts of the protons and carbons around the C-3 position are particularly diagnostic.

-

¹H NMR: In epicholesterol, the proton at C-3 (H-3) is in an equatorial position and typically appears as a broad singlet or a narrow multiplet. Upon acetylation, the electron-withdrawing effect of the acetyl group deshields H-3, causing its resonance to shift downfield. The methyl protons of the acetate group in this compound will appear as a sharp singlet around 2.0 ppm.

-

¹³C NMR: The carbon at C-3 will also experience a downfield shift upon acetylation. The carbonyl carbon of the acetate group will be observable in the 170-171 ppm region, and the methyl carbon of the acetate will appear around 21 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of epicholesterol and its acetate will show a molecular ion peak (M⁺). The fragmentation patterns are complex but can provide structural information. A key fragmentation for epicholesterol is the loss of a water molecule (M-18). For this compound, a characteristic fragmentation is the loss of acetic acid (M-60).[10] Both compounds will also exhibit fragmentation of the steroid nucleus and the side chain.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating epicholesterol and this compound from other sterols.

-

GC-MS: For GC analysis, sterols are often derivatized to increase their volatility. Epicholesterol can be analyzed as its trimethylsilyl (TMS) ether, while this compound is sufficiently volatile for direct analysis. The retention times will differ, with the more polar epicholesterol generally having a longer retention time on nonpolar columns than its acetate.

-

HPLC: Reversed-phase HPLC can effectively separate these compounds based on their polarity. Epicholesterol, being more polar, will elute earlier than the more hydrophobic this compound. A chromatogram of a standard mixture of epicholesterol and cholesterol demonstrates the separation achievable with LC-MS.[11]

Applications in Research and Development

The distinct properties of epicholesterol and this compound make them valuable tools in various scientific disciplines.

-

Membrane Biophysics: Epicholesterol is used to probe the structural and functional roles of cholesterol in biological membranes. Its different orientation of the hydroxyl group compared to cholesterol leads to altered interactions with phospholipids, affecting membrane fluidity and permeability.[12]

-

Organic Synthesis: this compound serves as a key intermediate in the synthesis of epicholesterol and other 3α-substituted steroid derivatives. The acetate group acts as a reliable protecting group, enabling selective modifications at other positions of the steroid skeleton.[13]

-

Drug Delivery: While research on this compound in drug delivery is less extensive than for cholesteryl acetate, the principles are transferable. The lipophilic nature of the acetate can be exploited in the formulation of lipid-based drug delivery systems such as liposomes and nanoparticles to enhance stability and modulate drug release.[5][14] The ester linkage also presents the possibility of creating prodrugs that are hydrolyzed in vivo to release an active compound.

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Figure 1: Chemical Structures

The reversible synthetic pathway between epicholesterol and this compound.

Figure 3: Analytical Workflow

A typical analytical workflow for the separation and characterization of epicholesterol and its acetate.

Conclusion

Epicholesterol and this compound represent a fascinating case study in the importance of stereochemistry and functional group identity in steroid chemistry. While epicholesterol serves as a valuable probe for understanding biological membranes, its acetylated counterpart, this compound, is a crucial intermediate for synthetic transformations and holds potential in the design of novel drug delivery systems. A thorough understanding of their distinct physicochemical properties, reactivity, and analytical signatures, as outlined in this guide, is paramount for researchers seeking to leverage these compounds in their scientific endeavors. The provided protocols and conceptual frameworks aim to empower scientists to confidently synthesize, characterize, and apply these versatile molecules in their research.

References

- 27.6: Steroids - Chemistry LibreTexts. (2024, March 20).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Epicholesterol. National Center for Biotechnology Information.

- 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10).

- 9.7: Acetals as Protecting Groups - Chemistry LibreTexts. (2021, December 27).

- 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.).

- Parr, M. K., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769.

- Sandoval-Ramírez, J., et al. (2005). A Fast and Convenient Procedure for the Acetylation of Alcohols. Synthetic Communications, 35(24), 4591-4596.

- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical journal, 84(3), 1818–1826.

- Common fragmentation behaviour of intact testosterone-and boldenone esters in positive ion electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate.

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI.

- Julian, P. L. (1958). U.S. Patent No. 2,842,569. Washington, DC: U.S. Patent and Trademark Office.

- Zhang, Z. H., Li, T. S., & Li, J. T. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (2), 84-85.

- Soloway, A. H., et al. (1954). Some Reactions of Epoxides of Steroid Enol Acetates. Journal of the American Chemical Society, 76(11), 2961–2965.

- Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. (2016). PMC.

- Steroids: Reactions and Partial Synthesis. (2019). ResearchGate.

- Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. (2020). ResearchGate.

- Acetylation of alcohols and phenols. (n.d.). ResearchGate.

- Structure of (a) cholesterol and its stereoisomer (b) epicholesterol.... (n.d.). ResearchGate.

- Protecting Groups. (n.d.).

- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry.

- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2021). Freie Universität Berlin.

- Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using low resolution gas chromatography - mass spectrometry (GC/EI-MS): a practical approach. (2020). Semantic Scholar.

- Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids. (2013). ResearchGate.

- Epicholesterol, 100 mg, CAS No. 474-77-1 | Research Chemicals. (n.d.). Carl ROTH.

- PubChem. (n.d.). Cholesterol. National Center for Biotechnology Information.

- What is the mechanism of Prednisolone Acetate? (2024, July 17). Patsnap Synapse.

- Protecting group. (n.d.). In Wikipedia.

- 26.03 Acetals as Protecting Groups. (2020, May 11). YouTube.

- Why axial -OH group are generally more reactive than their equatorial isomers? (2021, October 16). Reddit.

- Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA. (2025, January 22). PubMed.

- Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en. (2001). PubMed.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.

- The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2019). PMC.

- Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. (2016). KoreaMed Synapse.

- Base Catalyzed Ester Hydrolysis (Saponification). (2015, February 24). YouTube.

- Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. (2015). Semantic Scholar.

- Q)85 ‖ How to determine Cis-Trans / Axial-Equatorial in Cyclohexane, Decalin and Steroids ‖ PYQ. (2024, October 17). YouTube.

- Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). riomaisseguro.rio.rj.gov.br.

- Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. (2022). PMC.

- Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.

Sources

- 1. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Epicholesterol Acetate: A Technical Guide to a Sterol of Untapped Potential

As a Senior Application Scientist, this in-depth technical guide addresses the biological role of epicholesterol acetate. Given that the specific endogenous functions of this molecule are not yet well-defined in the scientific literature, this document provides a comprehensive framework for its investigation. It synthesizes information from related compounds to propose potential roles and outlines detailed methodologies for researchers, scientists, and drug development professionals to explore these hypotheses.